Cas no 91-01-0 (Benzhydrol)

Benzhydrol is a versatile intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. Its key advantages include its high reactivity, enabling efficient coupling reactions, and stability under controlled conditions, allowing for scalable production. This compound's properties make it an attractive choice for researchers seeking to optimize chemical pathways.
Benzhydrol structure
Benzhydrol structure
商品名:Benzhydrol
CAS番号:91-01-0
MF:C13H12O
メガワット:184.233783721924
MDL:MFCD00004488
CID:34583
PubChem ID:7037

Benzhydrol 化学的及び物理的性質

名前と識別子

    • Diphenylmethanol
    • Diphenylcarbinol
    • benzhydryl alcohol
    • Trichlorethyl Benzoquinone
    • Benzhydrol
    • 1,1-diphenylmethanol
    • BENZOHYDROL
    • benzydrol
    • BNEZHYDROL
    • diphenyl methylol
    • diphenyl-methanol
    • hydroxy-diphenyl methane
    • ​MOE-300
    • Diphenhydramine Impurity D
    • Hydroxydiphenylmethane
    • Diphenylmethyl alcohol
    • Diphenyl carbinol
    • alpha-Phenylbenzenemethanol
    • diphenyl methanol
    • Benzenemethanol, .alpha.-phenyl-
    • Benzenemethanol, alpha-phenyl-
    • S4HQ1H8OWD
    • QILSFLSDHQAZET-UHFFFAOYSA-N
    • diphenylmethan-1-ol
    • Benzhydrol, 99%
    • PubChem14509
    • Diphenylmethanol, 99%
    • 1gt5
    • .alpha.-Phenylbenzy
    • Benzhydrol (8CI)
    • α-Phenylbenzenemethanol (ACI)
    • NSC 32150
    • α-Phenylbenzyl alcohol
    • Diphenhydramine Hydrochloride Imp. D
    • MDL: MFCD00004488
    • インチ: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
    • InChIKey: QILSFLSDHQAZET-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1424379

計算された属性

  • せいみつぶんしりょう: 184.08900
  • どういたいしつりょう: 184.088815
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 20.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色針状結晶
  • 密度みつど: 1.103
  • ゆうかいてん: 65-67 °C (lit.)
  • ふってん: 297-298 °C(lit.)
  • フラッシュポイント: 160 °C
  • 屈折率: 1.599
  • ようかいど: 0.52g/l insoluble
  • すいようせい: Slightly soluble in water.
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
  • PSA: 20.23000
  • LogP: 2.76830
  • ようかいせい: エタノール、エーテル、トリクロロメタン、二硫化炭素に溶けやすい。20℃で、1 gの製品は2000 mlの水に可溶であり、冷粗ガソリンにはほとんど溶解しない。
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • マーカー: 1090

Benzhydrol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S24/25
  • RTECS番号:DC7452000
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38

Benzhydrol 税関データ

  • 税関コード:2906210000
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Benzhydrol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20463-50.0g
diphenylmethanol
91-01-0 95.0%
50.0g
$50.0 2025-03-21
Enamine
EN300-20463-0.5g
diphenylmethanol
91-01-0 95.0%
0.5g
$21.0 2025-03-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19250-1g
Benzhydrol
91-01-0 97%
1g
0.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-25mg
Benzhydrol
91-01-0
25mg
¥1897.11 2023-09-09
Enamine
EN300-20463-2.5g
diphenylmethanol
91-01-0 95.0%
2.5g
$27.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046575-500g
Benzhydrol
91-01-0 98%
500g
¥126.00 2024-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12884-1000g
Benzhydrol, 99%
91-01-0 99%
1000g
¥1256.00 2023-03-10
Oakwood
227720-1g
Diphenylmethanol
91-01-0 98%
1g
$10.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19250-100g
Benzhydrol
91-01-0 97%
100g
48.00 2021-07-09
TRC
B193800-250g
Benzhydrol
91-01-0
250g
$ 125.00 2023-04-19

Benzhydrol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ytterbium ,  Acetyltrimethylsilane Solvents: Tetrahydrofuran
リファレンス
Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals
Taniguchi, Yuki; Nagafuji, Akihiro; Makioka, Yoshikazu; Takaki, Ken; Fujiwara, Yuzo, Tetrahedron Letters, 1994, 35(37), 6897-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  6 h, 40 °C
リファレンス
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  5 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  > 1 min, rt
リファレンス
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ;  8 h, 80 °C
リファレンス
Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones
Buldurun, Kenan ; Ozdemir, Metin, Journal of Molecular Structure, 2020, 1202,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen ,  18-Crown-6 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride
リファレンス
Oxidation of fluorene and diphenylmethane in base-oxygen-reducing agent systems
Grigoryan, G. S.; Tovmasyan, V. S.; Malkhasyan, A. Ts.; Martirosyan, G. T.; Beletskaya, I. P., Doklady Akademii Nauk SSSR, 1987, 295(5), 1124-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ;  5 h, 82 °C
リファレンス
Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities
Buldurun, Kenan ; Turan, Nevin; Mahmoudi, Ghodrat; Bursal, Ercan, Journal of Molecular Structure, 2022, 1262,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ;  30 min, 80 °C
リファレンス
Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments
Paul, Bhaskar; Chakrabarti, Kaushik; Kundu, Sabuj, Dalton Transactions, 2016, 45(27), 11162-11171

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
リファレンス
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; Champagne, Pier Alexandre; Benhassine, Yasmine; Paquin, Jean-Francois, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; Tomita, Naohito; Ban, Kazuho; Sajiki, Hironao ; Sawama, Yoshinari, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2222720-69-4 ;  2.5 h, 82 °C
リファレンス
Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones
Kolovou, Evgenia; Peppas, Anastasios; Zacharopoulos, Nikolaos; Koukoulakis, Konstantinos; Bakeas, Evangelos; et al, Inorganic Chemistry Communications, 2018, 92, 64-68

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols
Solic, Ivan; Seankongsuk, Pattarakiat; Loh, Joanna Kejun; Vilaivan, Tirayut; Bates, Roderick W., Organic & Biomolecular Chemistry, 2018, 16(1), 119-123

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine ,  1801329-25-8 ;  15 min, rt → 80 °C
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
リファレンス
N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions
Iturmendi, Amaia; Garcia, Nestor; Jaseer, E. A.; Munarriz, Julen; Sanz Miguel, Pablo J.; et al, Dalton Transactions, 2016, 45(32), 12835-12845

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  1 h, rt
リファレンス
Synthesis of adrafinil
Xu, Jie; Peng, Xuedong; Zhang, Mei; Tang, Rupei, Zhongguo Yiyao Gongye Zazhi, 2014, 45(10), 910-912

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine ,  Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ;  22 h, 140 °C
リファレンス
Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power
Biriukov, Klim O.; Vinogradov, Mikhail M.; Afanasyev, Oleg I.; Vasilyev, Dmitry V.; Tsygankov, Alexey A.; et al, Catalysis Science & Technology, 2021, 11(14), 4922-4930

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thiourea dioxide
リファレンス
Thiourea dioxide
Balasubramanian, Marudai; Keay, James G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol ,  Water ;  10 min, rt → 110 °C
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
リファレンス
Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands
Farrell, Kevin; Melle, Philipp; Gossage, Robert A.; Muller-Bunz, Helge; Albrecht, Martin, Dalton Transactions, 2016, 45(11), 4570-4579

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  40 min, 0 °C
リファレンス
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ;  10 min, reflux
1.2 2 h, reflux
リファレンス
Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands
Farrell, Kevin; Muller-Bunz, Helge; Albrecht, Martin, Organometallics, 2015, 34(24), 5723-5733

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
リファレンス
A colorful azulene-based protecting group for carboxylic acids
Bevan, Thomas W.; Francis-Taylor, James; Wong, Helena; Northcote, Peter T.; Harvey, Joanne E., Tetrahedron, 2018, 74(24), 2942-2955

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Photochemical electron-transfer reactions of 1,1-diarylethylenes
Mattes, Susan L.; Farid, Samir, Journal of the American Chemical Society, 1986, 108(23), 7356-61

Benzhydrol Raw materials

Benzhydrol Preparation Products

Benzhydrol サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:91-01-0)Diphenylmethanol
注文番号:1661526
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

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